Fenpyroximate, (Z)-

概要

説明

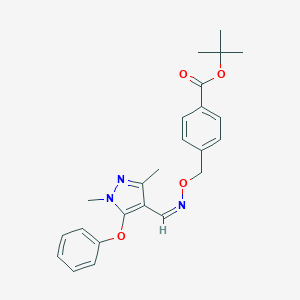

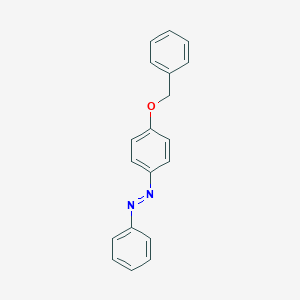

Fenpyroximate is a commercial acaricide known for its effectiveness in controlling mite pests on various crops, including oranges and apple trees. It operates by targeting the energy metabolism of the pests, specifically by inhibiting mitochondrial functions, which leads to a decrease in ATP content and morphological changes in the mitochondria . This compound is characterized by a molecular structure where the benzene ring of the phenoxy group is approximately perpendicular to the pyrazole ring, and the dihedral angle between the phenoxy and the benzoate benzene rings is significant .

Synthesis Analysis

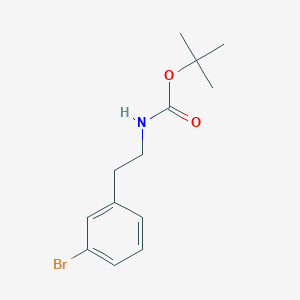

The synthesis of Fenpyroximate involves the creation of two intermediate products: benzoic acid 4-(chloromethyl)-1,1-dimethyl ethyl ester and 1,3-dimethyl-5-phenoxy-4-formylphenyl pyrazole. Innovations in the synthesis process include the use of a water-phase method without pyridine as an antacid, which reduces costs and environmental impact. Additionally, the synthesis avoids intermediate purification steps, improving yield and reducing solvent use. The use of organic alkali in place of inorganic alkali has also been shown to stabilize the reaction system, preventing dehydration and enhancing yield .

Molecular Structure Analysis

The molecular structure of Fenpyroximate is characterized by a dihedral angle of 84.37° between the phenoxy and pyrazole rings, and a dihedral angle of 48.83° between the phenoxy and benzoate benzene rings. These angles suggest a certain rigidity in the molecule's conformation, which may be relevant to its mode of action as an acaricide .

Chemical Reactions Analysis

Fenpyroximate's acaricidal activity is attributed to its ability to inhibit electron transport in mitochondria. When NADH or NADH-linked substrates are used as electron donors, fenpyroximate inhibits electron transport, but it does not inhibit when succinate is used as the substrate. This indicates that the site of inhibition is the NADH-coenzyme Q reductase. The compound's inhibition of this enzyme in Tetranychus urticae leads to a decrease in ATP content and morphological changes in mitochondria, contributing to its acaricidal effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fenpyroximate contribute to its effectiveness and toxicity. It has been shown to be highly toxic to both the two-spotted spider mite and marine organisms like the flounder Paralichthys olivaceus and its gill cell line FG. The toxicity is evidenced by significant mortality rates in the spider mite and lethal concentrations in flounder and FG cells. Histopathological examinations in flounder have revealed that liver and gill are the major target organs, with gill damage being particularly significant. The compound induces oxidative stress, as indicated by initial increases in antioxidant enzyme activities followed by inhibition upon continued exposure .

科学的研究の応用

Toxicity and Environmental Impact

Acute Toxicity to Marine Life : Fenpyroximate, an acaricide, exhibits high toxicity to marine life, particularly flounders and their cell lines. In vitro and in vivo studies have shown significant toxic effects on the marine flounder Paralichthys olivaceus and its gill cell line FG, indicating the potential environmental impact of fenpyroximate in aquatic ecosystems (Na et al., 2009).

Residue and Dietary Intake Evaluation : Research on fenpyroximate's residue behavior in crops like eggplant, orange, and guava demonstrates the importance of understanding its dissipation patterns for safe human consumption. A study using ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) evaluated the dietary risk and suggested preharvest intervals (PHI) to comply with existing maximum residue levels, highlighting its relevance in residue management and food safety (Malhat et al., 2022).

Degradation Rate in Agriculture : The degradation rate of fenpyroximate in apple, citrus, and grape has been studied, providing crucial data on its dissipation rate under field conditions. This information is vital for determining safe harvesting periods post-application, ensuring minimal health hazards due to toxic residues (Sherif H. Abd Al-Rahman et al., 2012).

Toxic Effects on Non-Target Aquatic Species : Research on fenpyroximate's acute toxic effects on non-target species like guppies (Poecilia reticulata) reveals significant behavioral and histological impacts at low concentrations, emphasizing the need for cautious use in agricultural practices to protect aquatic ecosystems (Nesli Doğan et al., 2013).

Impact on Soil Microbial Respiration : Studies on fenpyroximate's effects on soil microbial respiration highlight its environmental impact when applied to soil. Understanding such impacts is crucial for assessing the environmental safety of fenpyroximate as an acaricide (Guo Zheng-yuan et al., 2009).

Mechanisms and Resistance

Detoxification and Resistance in Pests : Investigations into the detoxification metabolism of fenpyroximate in various organisms, including a study on its selective toxicity and detoxification pathways, offer insights into the mechanisms behind its effectiveness and potential resistance in target pests like Tetranychus urticae. Understanding these mechanisms is essential for developing more effective pest control strategies and managing resistance (K. Motoba et al., 2000).

Inhibitory Mechanisms at the Molecular Level : Research into fenpyroximate's action at the molecular level, such as its inhibitory effect on the mitochondrial proton-translocating NADH-quinone oxidoreductase (complex I), provides a deeper understanding of its mode of action. This knowledge is crucial for improving its efficacy and designing new compounds with similar modes of action (Eiko Nakamaru-Ogiso et al., 2003).

Safety And Hazards

Fenpyroximate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s also important to note that Fenpyroximate is under investigation for its safety and efficacy in various applications .

将来の方向性

Fenpyroximate is under investigation in clinical trials for its potential use in malaria control . It’s also being studied for its residual levels in citrus fruits and the dietary intake risks posed by Fenpyroximate . These studies indicate that Fenpyroximate continues to be a subject of research for its potential applications and impacts.

特性

IUPAC Name |

tert-butyl 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-MYYYXRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N\OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106000 | |

| Record name | (Z)-Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenpyroximate, (Z)- | |

CAS RN |

149054-53-5, 111812-58-9 | |

| Record name | Benzoic acid, 4-[[[(Z)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149054-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpyroximate, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149054535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-Fenpyroximate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPYROXIMATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KU62C19KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)

![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)